2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a sulfanyl group attached to a phenyl ring substituted with a methylamino group bearing a 2-hydroxyphenyl moiety. The N-terminal substituent is a 4-methylphenyl group (Fig. 1).
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-16-10-12-18(13-11-16)24-22(26)15-27-21-9-5-3-7-19(21)23-14-17-6-2-4-8-20(17)25/h2-13,23,25H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRQIVIBARJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763124-66-9 | |
| Record name | 2-((2-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of this compound's biological activity.
Chemical Structure
The molecular formula of the compound is , and its structure includes several functional groups that contribute to its biological properties. The presence of a sulfanyl group and hydroxyl functionalities are notable for their roles in biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- The compound has shown significant effects against tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. Studies employing MTT assays demonstrated that the compound induces apoptosis in these cell lines, a crucial mechanism for anticancer drugs .
- A study highlighted that compounds with similar structures directed tumor cells towards apoptotic pathways, suggesting that this compound may also possess similar mechanisms .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Methodology | Results |
|---|---|---|---|
| Anticancer | A549, C6 | MTT assay, caspase-3 activation | Induced apoptosis |
| Antimicrobial | Various bacterial strains | Disc diffusion method | Inhibition zones observed |
While the exact mechanism of action for this compound is not fully elucidated, several hypotheses can be drawn from related compounds:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells .
- Membrane Disruption : The presence of the sulfanyl group could facilitate interactions with microbial membranes, leading to cell lysis .
Research Gaps and Future Directions
Despite promising results, further studies are needed to:
- Clarify the detailed mechanisms of action.
- Assess the pharmacokinetics and bioavailability.
- Explore potential side effects and therapeutic windows.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of acetamide derivatives are highly influenced by substituents. Below is a detailed comparison with key analogs:
Table 1: Structural Analogs and Key Differences
Key Findings from Comparative Analysis
Hydrogen-Bonding vs. Hydrophobic Interactions The target compound’s 2-hydroxyphenylmethylamino group enables hydrogen bonding, similar to the 2-aminophenylsulfanyl group in . However, the hydroxyl group may confer stronger polar interactions than the amino group. The 4-methylphenyl substituent enhances hydrophobicity, comparable to analogs like , but lacks the electron-withdrawing effects seen in 4-fluorophenyl analogs.
Heterocyclic Modifications Pyrimidine-based analogs (e.g., ) show improved target affinity due to π-π stacking and hydrogen bonding.
Isomerism and Structural Corrections
- highlights the importance of substituent position: the ortho-hydroxyphenyl isomer was initially misassigned as meta, affecting metabolic pathway interpretations. This underscores the need for precise structural characterization in analogs .
Biological Activity Trends Antimicrobial Activity: The methoxy group in improves solubility, whereas the target compound’s hydroxyl group may enhance antibacterial efficacy via stronger hydrogen bonding. Anti-Inflammatory Potential: Sulfate conjugation in suggests improved bioavailability, a feature absent in the target compound but worth exploring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
